2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide
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Overview
Description
2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide involves the binding of the compound to the active site of HDACs and LSD1. This binding results in the inhibition of their activity, which leads to changes in the epigenetic landscape of the cell. These changes can affect gene expression and cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide have been studied extensively. It has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in various disease models. It has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide in lab experiments is its specificity for HDACs and LSD1. This allows researchers to study the effects of inhibiting these enzymes on specific cellular processes. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary when using this compound in lab experiments.
Future Directions
There are several future directions for the use of 2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide in scientific research. One direction is the development of more potent and selective inhibitors of HDACs and LSD1. Another direction is the study of the effects of this compound on other epigenetic regulators such as DNA methyltransferases and histone methyltransferases. Additionally, the therapeutic potential of this compound in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases can be further explored.
Conclusion:
2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide is a chemical compound that has been widely used in scientific research for its unique properties. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the use of this compound in scientific research, which can lead to the development of novel therapies for various diseases.
Synthesis Methods
The synthesis of 2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-2-ol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is purified by recrystallization or column chromatography.
Scientific Research Applications
2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide has been widely used in scientific research as a chemical tool to study various biological processes. It has been found to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are involved in epigenetic regulation of gene expression and their inhibition by this compound has been shown to have therapeutic potential in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
properties
IUPAC Name |
2-chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O2/c1-5(2)7(11-6(13)3-9)8-10-4-14-12-8/h4-5,7H,3H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUMJHFMUPGWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NOC=N1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide |
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